2-Ethyl-2-methylazetidine
Description
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-ethyl-2-methylazetidine |
InChI |
InChI=1S/C6H13N/c1-3-6(2)4-5-7-6/h7H,3-5H2,1-2H3 |
InChI Key |
GOGSYMAYQUIPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Substituted Amines with Halogenated Propanes
A prevalent approach involves the cyclization of N-substituted amines with dihalopropanes, leveraging intramolecular nucleophilic substitution to form the azetidine ring. This method benefits from high regioselectivity and operational simplicity.
- React an N-alkylated amine, such as N-benzhydryl- or N-phenylmethyl- derivatives, with a suitable dihalopropane (e.g., 1-bromo-3-chloropropane).
- Employ an organic solvent like butanol or dimethylformamide (DMF).
- Use a non-nucleophilic base (e.g., potassium carbonate) to facilitate deprotonation.
- Add water to promote cyclization, typically at elevated temperatures (~95-105°C).
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 85°C – 150°C | |
| Solvent | n-Butanol, DMF | |
| Base | Potassium carbonate | |
| Water | 1-15 mol per mol base |
This method is supported by US Patent US4966979A, which describes cyclization induced by water addition during heating, leading to high yields of azetidine derivatives.
Ring Closure via Intramolecular Cyclization of Linear Intermediates
Another prominent method involves the formation of linear N-alkylated amines followed by intramolecular cyclization facilitated by water and heat.
- Synthesize linear intermediates such as N-alkyl-2-aminopropanes with suitable leaving groups.
- Subject these intermediates to heating in organic solvents with water and a base.
- Cyclization occurs via nucleophilic attack of the amine on the electrophilic carbon bearing the leaving group.
- Water acts as a cyclization promoter.
- The process avoids the use of harsh reagents.
- The reaction is optimized at 95-105°C for several hours.
This approach aligns with the process described in CN103467350A, emphasizing low-cost raw materials and operational simplicity.
Hydrogenolysis of Protected Azetidines
Hydrogenolytic cleavage of N-protected azetidines offers an alternative route, especially for obtaining free base forms.
- Prepare N-protected azetidines via nucleophilic substitution.
- Subject the protected compound to catalytic hydrogenation using palladium or rhodium catalysts under hydrogen atmosphere.
- Remove protective groups to yield 2-ethyl-2-methylazetidine.
This method is particularly effective for high-purity product synthesis and is supported by the process outlined in US Patent US4966979A.
Synthesis from Precursors with Leaving Groups
The use of precursors bearing leaving groups in the 1- and 3-positions facilitates ring closure via nucleophilic displacement, as detailed in patent literature.
- React a suitable arylmethylamine with a propane derivative having halides or sulfonates.
- Cyclization occurs upon heating, with the leaving group displaced by the amino group, forming the azetidine ring.
This method is advantageous for synthesizing derivatives with specific substitutions, including ethyl and methyl groups at the 2-position.
- Reagent Purity: High purity of starting materials ensures better yields.
- Temperature Control: Elevated temperatures (85°C–150°C) are essential for cyclization but must be optimized to prevent side reactions.
- Water Addition: Critical for promoting ring closure; excess water can lead to hydrolysis, so controlled addition is necessary.
- Catalysts: Catalytic hydrogenation improves the efficiency of protecting group removal and free base formation.
- Solvent Choice: Protic solvents like butanol and DMF enhance solubility and reaction rates.
| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of N-alkylamines | N-alkylamines + dihalopropanes | K2CO3, water | 95-105°C, 1-15 mol water | High yield, operational simplicity | Requires careful control of water and temperature |
| Intramolecular cyclization | Linear amino derivatives | Organic solvent, water | 85-150°C | Cost-effective, scalable | Longer reaction times, possible side reactions |
| Hydrogenolysis | Protected azetidines | Pd/C, H2 | Room temp to 50°C | High purity, selective | Requires hydrogenation setup |
| Leaving group displacement | Halogenated precursors | Heat | 85-150°C | Specific substitution patterns | Sensitive to side reactions |
The synthesis of 2-ethyl-2-methylazetidine predominantly relies on intramolecular cyclization techniques, with the most efficient methods involving the formation of linear intermediates followed by cyclization promoted by water and heat. The process detailed in patents such as US4966979A emphasizes the importance of controlled reaction conditions, catalyst use, and solvent choice to optimize yield and purity. The approach's versatility allows for the synthesis of various substituted azetidines, including those with ethyl and methyl groups at specific positions.
The employment of water as a cyclization promoter, combined with non-nucleophilic bases and suitable solvents, represents a significant advancement in azetidine synthesis, enabling scalable and cost-effective production. Hydrogenolysis techniques further facilitate the transformation of protected intermediates into the free base form, essential for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
2-Ethyl-2-methylazetidine undergoes oxidation to form N-oxides when treated with oxidizing agents. For example:
-
N-oxide formation : Reacting with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under mild conditions yields the corresponding N-oxide derivatives. This reactivity is typical of tertiary amines and enhances the compound's polarity for further functionalization.
Ring-Opening and Functionalization
The strained azetidine ring facilitates nucleophilic ring-opening reactions:
-
Hydrogenolysis : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) cleaves the C–N bond, producing open-chain amines. For instance, hydrogenolysis of 3-azidoazetidine derivatives yields 3-aminoazetidine-3-carboxylates .
-
Nucleophilic substitution : Bulky nucleophiles (e.g., cyanide, thiocyanate) attack the azetidine ring at the β-position, leading to substituted azetidines or ring-opened products .
Example reaction pathway :
-
Substrate : Ethyl 3-azidoazetidine-3-carboxylate (24 )
-
Hydrogenolysis : Pd/C in H₂ → 3-aminoazetidine-3-carboxylate (26 )
-
Hydrolysis : 2 N NaOH → 3-aminoazetidine-3-carboxylic acid (27 ) .
Cyclization and Rearrangement
The compound participates in cyclization reactions under controlled conditions:
-
Thermal isomerization : Heating aziridine derivatives (e.g., 30 ) in acetonitrile induces isomerization to 3-bromoazetidines (31 ) .
-
Mitsunobu conditions : β-Chloro-γ-sulfonylamino alcohols (12 ) cyclize to trans-2-aryl-3-chloroazetidines (13 ) using DIAD and PPh₃ .
Key thermodynamic data for azetidine vs. pyrrolidine formation :
| Reaction Pathway | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | Major Product |
|---|---|---|---|
| Azetidine formation | 50.5 | 58.0 | cis-azetidine |
| Pyrrolidine formation | 70.8 | 79.4 | trans-pyrrolidine |
Photochemical Reactions
Visible light-mediated aza Paternò-Büchi reactions enable stereoselective synthesis of functionalized azetidines:
-
Substrate : Oximes (e.g., 15 ) under blue LED irradiation with photosensitizers (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) yield azetidines (e.g., 16 ) with high diastereoselectivity .
-
Mechanism : Involves triplet energy transfer and [2+2] cycloaddition between the oxime and alkene.
Steric and Electronic Effects
Scientific Research Applications
2-Ethyl-2-methylazetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and systems, leading to specific biological effects .
Comparison with Similar Compounds
Azetidine Derivatives
The synthesis of substituted azetidines often involves ring-closure or functionalization strategies. For example, describes the synthesis of (2R,S)-2-benzyl-1-(9-fluorenylmethoxy)carbonyl-2-carboxyazetidine using NaOH in methanol for hydrolysis . While this method applies to a benzyl-substituted azetidine, 2-ethyl-2-methylazetidine may require alternative alkylation or protection steps due to its smaller substituents.
Heterocyclic Analogues
- 2-Methylimidazole : A five-membered aromatic heterocycle with two nitrogen atoms. highlights that its toxicological properties are understudied . While structurally distinct, this underscores the broader challenge of assessing hazards for less common heterocycles, including azetidines.
- 2-Aminobenzamides: discusses comparative studies on these compounds, emphasizing analytical techniques like HPLC . Such methodologies could guide future research on azetidine derivatives.
Physicochemical and Hazard Profiles
No direct data on 2-ethyl-2-methylazetidine’s boiling point, solubility, or stability is available in the provided evidence. However:
- Hazards : Like 2-methylimidazole (), azetidines may have undercharacterized toxicological profiles. Safe handling protocols (e.g., PPE, ventilation) should be assumed until specific data emerges .
Biological Activity
2-Ethyl-2-methylazetidine (EMA) is a compound belonging to the azetidine family, characterized by its four-membered cyclic structure containing nitrogen. This article explores the biological activity of EMA, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EMA is defined by its molecular formula and can be represented as follows:
The azetidine ring structure contributes to its unique chemical reactivity and biological interactions.
Pharmacological Properties
Recent studies have highlighted the potential pharmacological activities of azetidine derivatives, including EMA. The following table summarizes key findings related to the biological activities attributed to EMA and similar compounds:
The biological activity of EMA is primarily mediated through its interaction with various receptors and signaling pathways:
- Neuroprotection : EMA has been shown to inhibit caspase-3 activation, a critical marker of apoptosis, thereby promoting cell survival in neuronal models exposed to hypoxia .
- Inflammatory Modulation : The compound exhibits anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators in microglial cells .
- Oxidative Stress Reduction : EMA effectively reduces oxidative stress by decreasing the levels of superoxide anions and enhancing antioxidant enzyme activity .
Case Studies
Several case studies have explored the effects of azetidine derivatives, including EMA, on various biological systems:
-
Microglial Activation Study :
- In a study using BV-2 microglial cells, EMA was found to significantly reduce hypoxia-induced caspase-3 activity, indicating its protective role against neuronal damage .
- The study demonstrated that pretreatment with EMA led to decreased levels of nitric oxide and pro-inflammatory cytokines, suggesting a potential therapeutic application in neurodegenerative diseases.
- Alcohol Consumption Research :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-2-methylazetidine, and how can their reproducibility be ensured?
- Methodological Answer : The synthesis of 2-Ethyl-2-methylazetidine typically involves cyclization of β-amino alcohols or reductive amination of ketones. To ensure reproducibility, detailed experimental protocols (e.g., solvent purity, catalyst loading, reaction temperature) must be documented in the main text, with supplementary data (NMR spectra, GC-MS traces) provided in supporting information. Cross-referencing with prior literature for known intermediates and validating purity via HPLC (>95%) is critical .
Q. What spectroscopic techniques are most reliable for characterizing 2-Ethyl-2-methylazetidine, and how should conflicting spectral data be resolved?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy are standard for structural confirmation. Discrepancies in reported chemical shifts (e.g., δ values for azetidine ring protons) may arise from solvent effects or impurities. Researchers should replicate experiments under identical conditions and compare results with computational predictions (DFT calculations) to resolve contradictions .
Q. How can the thermodynamic stability of 2-Ethyl-2-methylazetidine be experimentally determined?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability. For kinetic stability, monitor decomposition rates under varying pH and temperature conditions using HPLC. Comparative studies with analogous azetidine derivatives (e.g., 2,2-dimethylazetidine) provide contextual benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
